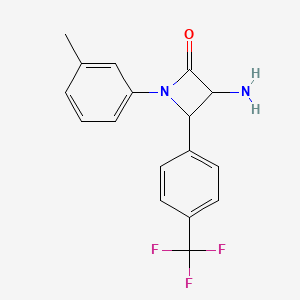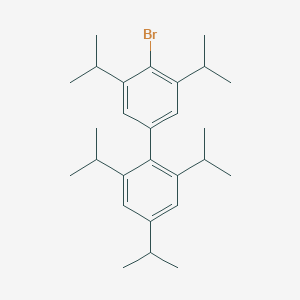
4'-Bromo-2,3',4,5',6-pentaisopropyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with bromine and multiple isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The isopropyl groups can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also modify the biphenyl core.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can produce alcohols, ketones, or reduced biphenyl derivatives.
科学研究应用
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
作用机制
The mechanism of action of 4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In catalysis, it may interact with metal centers to facilitate chemical reactions. The molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the isopropyl groups, making it less sterically hindered.
2,3’,4,5’,6-Pentaisopropyl-1,1’-biphenyl: Similar structure but without the bromine atom.
4-Bromo-2,3’,4,5’,6-pentamethyl-1,1’-biphenyl: Substituted with methyl groups instead of isopropyl groups.
Uniqueness
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl is unique due to the combination of bromine and multiple isopropyl groups, which can influence its reactivity and physical properties. The steric hindrance provided by the isopropyl groups can affect its behavior in chemical reactions, making it distinct from other biphenyl derivatives.
属性
分子式 |
C27H39Br |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
2-bromo-1,3-di(propan-2-yl)-5-[2,4,6-tri(propan-2-yl)phenyl]benzene |
InChI |
InChI=1S/C27H39Br/c1-15(2)20-11-22(16(3)4)26(23(12-20)17(5)6)21-13-24(18(7)8)27(28)25(14-21)19(9)10/h11-19H,1-10H3 |
InChI 键 |
PHCPOABGTFPKGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=C(C(=C2)C(C)C)Br)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


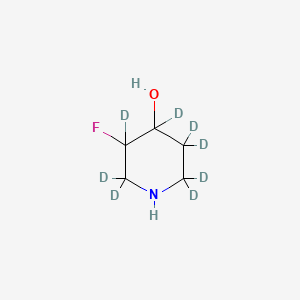
![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)
![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)
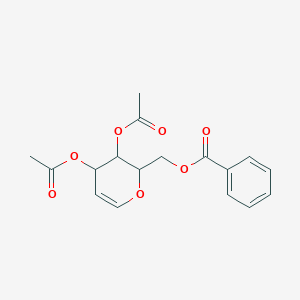
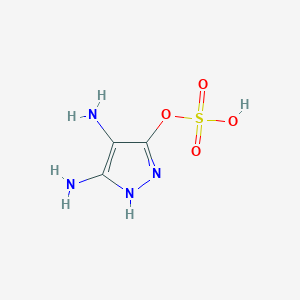
![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)
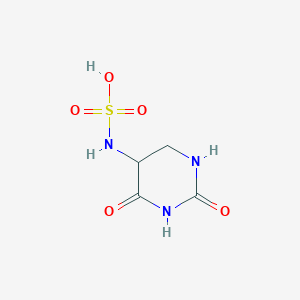
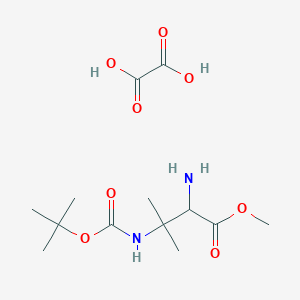
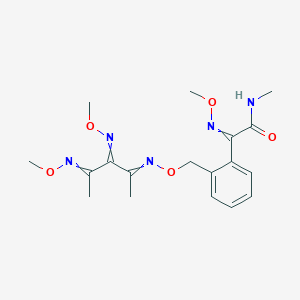
![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
